3-(3-hydroxypropyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound belongs to the imidazo[2,1-f]purine-dione class, characterized by a fused imidazole-purine scaffold with two dione moieties. Key structural features include:
- Positions 1 and 7: Methyl groups, enhancing steric stability and metabolic resistance.
- Position 8: A 4-phenoxyphenyl substituent, contributing aromatic bulk and modulating receptor interactions.
Properties
IUPAC Name |
2-(3-hydroxypropyl)-4,7-dimethyl-6-(4-phenoxyphenyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4/c1-16-15-28-20-21(26(2)24(32)27(22(20)31)13-6-14-30)25-23(28)29(16)17-9-11-19(12-10-17)33-18-7-4-3-5-8-18/h3-5,7-12,15,30H,6,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWGMUQGDKTBMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OC5=CC=CC=C5)N(C(=O)N(C3=O)CCCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-hydroxypropyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and research findings related to its pharmacological effects.
Structural Overview
The molecular formula of the compound is , and it features a unique structural framework that includes an imidazole ring fused with a purine moiety. The presence of hydroxyl and phenoxy groups contributes to its reactivity and potential biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Batch Processing : Effective for small-scale production.
- Continuous Flow Chemistry : Used for large-scale synthesis to enhance efficiency and yield.
- Advanced Catalysts : Employed to optimize reaction conditions.
Research indicates that this compound may interact with specific biological targets, including:
- Serotonin Receptors : Preliminary studies suggest it may exhibit affinity for serotonin receptors (5-HT_1A and 5-HT_7), which are crucial in mood regulation.
- Phosphodiesterase Inhibition : The compound has shown potential as an inhibitor of phosphodiesterases (PDE4B and PDE10A), enzymes involved in cellular signaling pathways.
Pharmacological Studies
A series of studies have evaluated the pharmacological effects of this compound:
- Antidepressant Activity : In vivo studies demonstrated that the compound exhibited significant antidepressant-like effects in forced swim tests (FST) in mice, outperforming standard anxiolytics like diazepam .
- Anti-inflammatory Potential : The compound's ability to modulate inflammatory pathways has been investigated. It appears to influence the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a pivotal role in inflammation .
- Antimicrobial Properties : Although not primarily focused on antimicrobial activity, some derivatives have been tested against various bacterial strains, showing promising results against Staphylococcus aureus and methicillin-resistant strains (MRSA) .
Case Studies
Several case studies highlight the efficacy of this compound in various therapeutic contexts:
- Study on Antidepressant Effects : A specific derivative was tested for its impact on serotonin receptor affinity and demonstrated significant binding activity compared to other known antidepressants .
- Inflammation Modulation Study : Research indicated that compounds with similar structures could inhibit NF-κB translocation, thus potentially reducing inflammatory responses in cellular models .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | Basic imidazopurine structure | Antidepressant activity |
| 8-(4-methylphenyl)-1-methyl-7-phenyldihydroimidazo[2,1-f]purine | Methyl and phenyl substitutions | Neuroprotective effects |
| 6-amino-8-(4-hydroxyphenyl)-1-methylimidazo[2,1-f]purine | Amino group addition | Anticancer potential |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Substituent-Driven Functional Insights
Position 3 Modifications: The 3-hydroxypropyl group in the target compound contrasts with lipophilic groups (e.g., 2-methylallyl in or imidazolylpropyl in ). Lipophilic substituents (e.g., 2-methylallyl) may enhance membrane permeability but reduce solubility .
Position 8 Aryl Group Variations: The 4-phenoxyphenyl group balances aromatic bulk and electronic effects. Compared to electron-withdrawing substituents (e.g., 3-chloro-4-methylphenyl in ), the phenoxy group may favor π-π stacking with receptor residues. 2-Methoxyphenyl (Compound 65, ) introduces methoxy groups that enhance solubility and modulate PDE4B1 inhibition. Isoquinolinyl-alkyl (Compound 5, ) extends conjugation, improving 5-HT1A/D2 receptor binding.
Biological Activity Trends: Receptor Affinity: Isoquinolinyl-alkyl analogs (e.g., Compound 5) show dual 5-HT1A/D2 receptor activity, suggesting that bulky, conjugated substituents at Position 8 enhance multi-receptor engagement . Enzyme Inhibition: Methoxy-substituted aryl groups (e.g., Compound 65) correlate with PDE4B1 inhibition, while the target compound’s 4-phenoxyphenyl may favor alternative targets . Adenosine Antagonism: Hydrophilic groups at Position 3 (e.g., imidazolylpropyl in ) enhance water solubility, critical for adenosine receptor antagonists.
Key Research Findings and Structure-Activity Relationships (SAR)
- Hydrophilicity vs. Lipophilicity : The 3-hydroxypropyl group in the target compound may address solubility limitations observed in analogs with alkyl/aryl groups at Position 3 (e.g., 2-methylallyl in ).
- Aryl Substitution at Position 8: Electron-rich groups (e.g., methoxy in ) improve PDE4B1 inhibition. Bulky substituents (e.g., isoquinolinyl-alkyl in ) enhance receptor polypharmacology.
- Hybrid Ligands: Compound 5 () demonstrates that combining imidazo[2,1-f]purine-diones with isoquinoline moieties creates dual-acting ligands, a strategy applicable to the target compound’s 4-phenoxyphenyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
